![molecular formula C13H15ClN2O2 B7475929 3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B7475929.png)
3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which play a significant role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide have been extensively studied. It has been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions. Additionally, it has also been found to exhibit potent antitumor activity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it an ideal candidate for the study of various inflammatory and pain-related conditions. Additionally, it has also been found to possess significant antitumor activity, making it a potential candidate for the study of various cancer cell lines. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide. One of the most significant areas of future research is the development of more potent and selective COX-2 inhibitors. Additionally, further research is required to determine the potential applications of this compound in the treatment of various inflammatory and pain-related conditions. Finally, more extensive studies are required to determine the potential toxicity of this compound and its suitability for clinical use.
Synthesemethoden
The synthesis of 3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with N-(pyrrolidin-1-yl) ethyl glycine in the presence of triethylamine. The yield of this reaction is approximately 70%.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has also been found to possess significant anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
3-chloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-5-3-4-10(8-11)13(18)15-9-12(17)16-6-1-2-7-16/h3-5,8H,1-2,6-7,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBUFLCXHJCLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


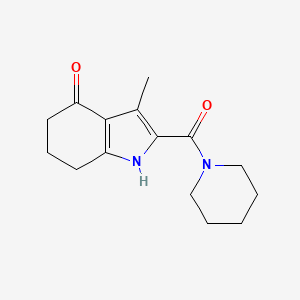
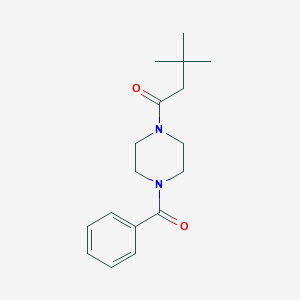
![1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)
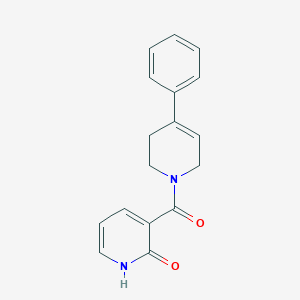
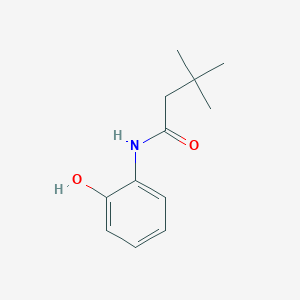
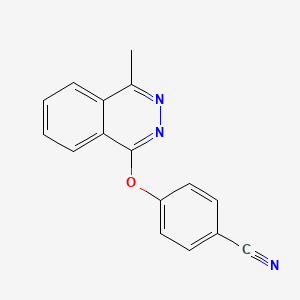
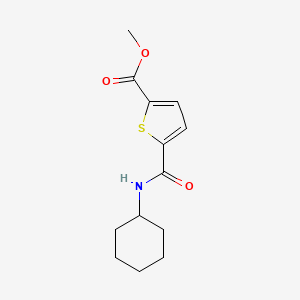

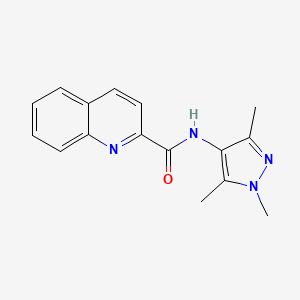


![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)
